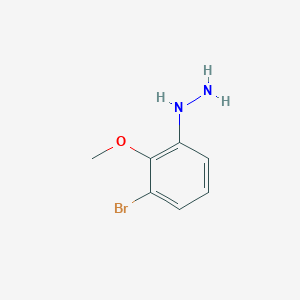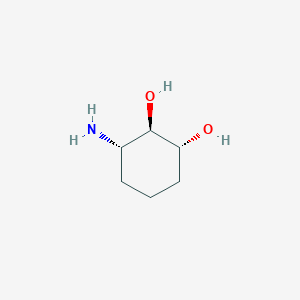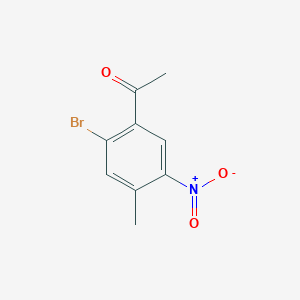![molecular formula C7H7Cl2N3S2 B11744849 [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea is a heterocyclic compound containing both thiophene and thiourea moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol as a solvent. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antioxidant activities.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Biological Studies: The compound’s interaction with biological targets, such as enzymes, has been explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their activity and thereby affecting various metabolic pathways . The thiourea moiety is crucial for its binding affinity and inhibitory effects.
Comparison with Similar Compounds
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can be compared with other thiophene and thiourea derivatives:
(E)-3-(5-Bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one: This compound also contains a thiophene ring and has been studied for its antimicrobial and anticancer properties.
3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-benzothiophene-2-carboxamide: Another similar compound with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of thiophene and thiourea moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7Cl2N3S2 |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)/b11-3- |
InChI Key |
ZXSKCEDEXJKYMC-JYOAFUTRSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=C(SC(=C1)Cl)Cl |
Canonical SMILES |
CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)

![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744830.png)
![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)
